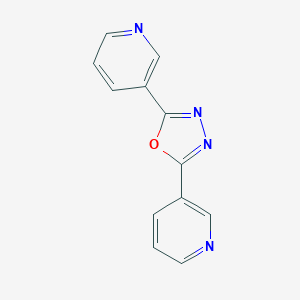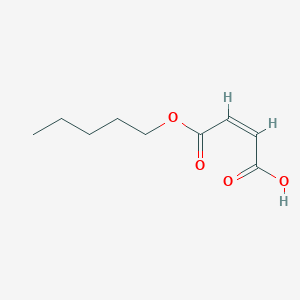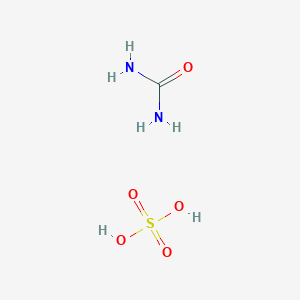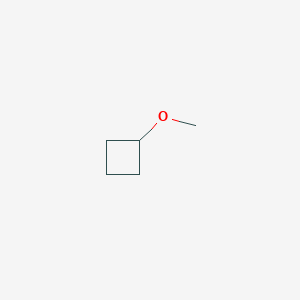
4,6-Diphenyl-1,2,3,5-oxathiadiazine 2,2-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Diphenyl-1,2,3,5-oxathiadiazine 2,2-dioxide, also known as DPTD, is a heterocyclic compound that has gained attention in scientific research for its potential applications in various fields. This compound has a unique structure that makes it interesting for researchers to investigate its properties and potential uses.
Mécanisme D'action
The mechanism of action of 4,6-Diphenyl-1,2,3,5-oxathiadiazine 2,2-dioxide is not fully understood, but it is believed to work by inhibiting the growth of microorganisms. It has been shown to inhibit the activity of enzymes involved in the synthesis of cell walls and nucleic acids in microorganisms.
Effets Biochimiques Et Physiologiques
4,6-Diphenyl-1,2,3,5-oxathiadiazine 2,2-dioxide has been found to have a low toxicity profile and does not cause any significant biochemical or physiological effects in humans. However, further studies are needed to determine its long-term effects on human health.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4,6-Diphenyl-1,2,3,5-oxathiadiazine 2,2-dioxide in lab experiments is its low toxicity profile, which makes it safe for use in cell cultures and animal studies. However, its limited solubility in water can make it difficult to work with in some experiments.
Orientations Futures
There are several potential future directions for the use of 4,6-Diphenyl-1,2,3,5-oxathiadiazine 2,2-dioxide in scientific research. Some of these include:
1. Development of new drugs: 4,6-Diphenyl-1,2,3,5-oxathiadiazine 2,2-dioxide has shown promising results as an antibacterial, antifungal, and antiviral agent, making it a potential candidate for the development of new drugs.
2. Agricultural applications: 4,6-Diphenyl-1,2,3,5-oxathiadiazine 2,2-dioxide has been shown to have insecticidal properties, making it a potential candidate for use in agriculture to control pests.
3. Environmental applications: 4,6-Diphenyl-1,2,3,5-oxathiadiazine 2,2-dioxide has been found to have the ability to remove heavy metals from contaminated water sources, making it a potential candidate for use in environmental remediation.
4. Material science: 4,6-Diphenyl-1,2,3,5-oxathiadiazine 2,2-dioxide has unique structural properties that make it interesting for use in the development of new materials, such as sensors and electronic devices.
In conclusion, 4,6-Diphenyl-1,2,3,5-oxathiadiazine 2,2-dioxide is a heterocyclic compound that has gained attention in scientific research for its potential applications in various fields. Its unique structure and properties make it an interesting candidate for further investigation, and its low toxicity profile makes it safe for use in lab experiments. Further research is needed to fully understand its mechanism of action and potential uses in various fields.
Méthodes De Synthèse
The synthesis of 4,6-Diphenyl-1,2,3,5-oxathiadiazine 2,2-dioxide involves the reaction of 2-aminobenzenesulfonamide with benzil in the presence of concentrated sulfuric acid. This reaction produces 4,6-Diphenyl-1,2,3,5-oxathiadiazine 2,2-dioxide as a white crystalline solid with a melting point of 276-278 °C.
Applications De Recherche Scientifique
4,6-Diphenyl-1,2,3,5-oxathiadiazine 2,2-dioxide has been extensively studied for its potential applications in various fields of scientific research. It has been found to have antibacterial, antifungal, and antiviral properties, making it a promising candidate for the development of new drugs.
Propriétés
Numéro CAS |
15295-13-3 |
|---|---|
Nom du produit |
4,6-Diphenyl-1,2,3,5-oxathiadiazine 2,2-dioxide |
Formule moléculaire |
C14H10N2O3S |
Poids moléculaire |
286.31 g/mol |
Nom IUPAC |
4,6-diphenyl-1,2,3,5-oxathiadiazine 2,2-dioxide |
InChI |
InChI=1S/C14H10N2O3S/c17-20(18)16-13(11-7-3-1-4-8-11)15-14(19-20)12-9-5-2-6-10-12/h1-10H |
Clé InChI |
YUHPJKQTCHNPCH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NS(=O)(=O)OC(=N2)C3=CC=CC=C3 |
SMILES canonique |
C1=CC=C(C=C1)C2=NS(=O)(=O)OC(=N2)C3=CC=CC=C3 |
Synonymes |
4,6-Diphenyl-1,2,3,5-oxathiadiazine 2,2-dioxide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





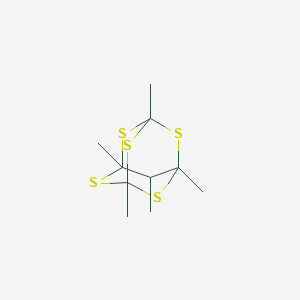

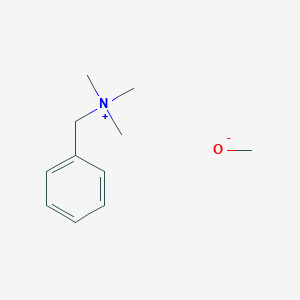



![2-hydroxy-5,6-dimethoxy-3-[(E)-3,7,11,15-tetramethylhexadec-2-enyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B91615.png)

